molecular formula C9H17NO3 B8346829 2-Hydroxy-3-methyl-1-morpholinobutan-1-one

2-Hydroxy-3-methyl-1-morpholinobutan-1-one

Cat. No. B8346829
M. Wt: 187.24 g/mol
InChI Key: YCOJCXRBBJCCJU-UHFFFAOYSA-N
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Patent
US08673908B2

Procedure details

According to Reference Example 8-56, 2-hydroxy-3-methylbutyric acid (1.00 g, 8.47 mmol) was dissolved in dichloromethane (15 mL), and the solution was stirred with pyridine (1.37 mL, 16.9 mmol) DMAP (103 mg, 0.847 mmol), trimethylsilyl chloride (2.15 mL, 16.9 mmol), N,N-dimethylformamide (0.100 mL), oxalyl chloride (0.776 mL, 8.89 mmol), a pyridine solution (2.26 mL) of morpholine (0.813 mL, 9.32 mmol) and a methanol solution (10 mL) of citric acid (1.79 g, 9.32 mmol). Thus, 2-hydroxy-3-methyl-1-morpholinobutan-1-one (Compound EO) (933 mg, yield: 59%) was obtained.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.15 mL
Type
reactant
Reaction Step Two
Quantity
0.776 mL
Type
reactant
Reaction Step Two
Quantity
0.1 mL
Type
solvent
Reaction Step Two
Quantity
1.37 mL
Type
solvent
Reaction Step Two
Quantity
0.813 mL
Type
reactant
Reaction Step Three
Quantity
1.79 g
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Six
Quantity
2.26 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([CH:6]([CH3:8])[CH3:7])[C:3](O)=[O:4].C[Si](Cl)(C)C.C(Cl)(=O)C(Cl)=O.[NH:20]1[CH2:25][CH2:24][O:23][CH2:22][CH2:21]1.C(O)(=O)CC(CC(O)=O)(C(O)=O)O>ClCCl.CO.N1C=CC=CC=1.CN(C)C=O>[OH:1][CH:2]([CH:6]([CH3:8])[CH3:7])[C:3]([N:20]1[CH2:25][CH2:24][O:23][CH2:22][CH2:21]1)=[O:4]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
OC(C(=O)O)C(C)C
Step Two
Name
Quantity
2.15 mL
Type
reactant
Smiles
C[Si](C)(C)Cl
Name
Quantity
0.776 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0.1 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
1.37 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
0.813 mL
Type
reactant
Smiles
N1CCOCC1
Step Four
Name
Quantity
1.79 g
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Step Five
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl
Step Six
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Seven
Name
Quantity
2.26 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC(C(=O)N1CCOCC1)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 933 mg
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 58.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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